molecular formula C28H33N5O3 B2934319 2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine CAS No. 1215411-74-7

2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B2934319
CAS No.: 1215411-74-7
M. Wt: 487.604
InChI Key: OIQYHLNOWBHECR-UHFFFAOYSA-N
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Description

The compound 2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine features a pyrazine core substituted with two distinct pharmacophores:

  • Phenoxy-linked 4-(4-methoxyphenyl)piperazine-1-carbonyl: This moiety includes a piperazine ring with a para-methoxyphenyl group and a carbonyl-linked phenoxy bridge.
  • 4-Methylpiperidin-1-yl group: A piperidine derivative with a methyl substituent at the 4-position.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-21-11-15-32(16-12-21)26-27(30-14-13-29-26)36-25-7-3-22(4-8-25)28(34)33-19-17-31(18-20-33)23-5-9-24(35-2)10-6-23/h3-10,13-14,21H,11-12,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYHLNOWBHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxyphenylpiperazine and 4-methylpiperidin-1-ylpyrazine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions include phenol derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The pyrazine core distinguishes the target compound from analogs with other heterocyclic backbones:

Compound Class Core Structure Key Substituents Biological Relevance References
Target Compound Pyrazine 4-(4-Methoxyphenyl)piperazine-1-carbonyl; 4-methylpiperidin-1-yl Hypothesized CNS modulation
Coumarin-Piperazine Coumarin 4-(4-Methoxyphenyl)piperazine-1-carbonyl (e.g., Compound 44 in ) Carbonic anhydrase IX/XII inhibition
Pyridazinone Derivatives Pyridazine 4-(2-Fluorophenyl)piperazine (e.g., T1–T12 in ) Serotonin/dopamine receptor modulation
Quinoline-Piperazine Quinoline 4-(7-Chloroquinolin-4-yl)piperazine (e.g., QH-03 in ) Antimalarial/antimicrobial activity
Benzimidazole-Piperazine Benzimidazole 4-Arylpiperazinyl groups (e.g., compounds in ) Antiproliferative potential

Key Insight : The pyrazine core may offer unique electronic properties compared to coumarin or pyridazine, influencing solubility and target binding .

Piperazine Substituent Analysis

The 4-(4-methoxyphenyl)piperazine group is a common motif in serotonin receptor ligands. Comparisons include:

A. Positional Isomerism of Methoxy Groups
  • Para-methoxyphenylpiperazine (target compound): Associated with 5-HT1A receptor antagonism (e.g., p-MPPI and p-MPPF in ) .
  • Ortho-methoxyphenylpiperazine (e.g., 4-(2'-methoxyphenyl)piperazine in ): Altered receptor selectivity due to steric hindrance .
B. Aroyl vs. Carbonyl-Phenoxy Linkers
  • Carbonyl-phenoxy linkers (target compound): Increased rigidity may reduce metabolic degradation compared to flexible aroyl derivatives.

Piperidine Substituents

The 4-methylpiperidin-1-yl group in the target compound contrasts with:

  • 4-Ethoxybenzylpiperazine (): Bulkier substituents may hinder receptor binding but improve metabolic stability .

Physicochemical Properties

  • Molecular Weight : Estimated ~550–600 g/mol (based on structural analogs in and ).
  • logP : Predicted ~3.5–4.0 (higher than coumarin derivatives due to methylpiperidine) .
  • Solubility: Likely moderate in polar solvents, influenced by the phenoxy bridge .

Biological Activity

The compound 2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl}pyrazine is a complex chemical structure that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific pharmacological effects.

Chemical Structure and Properties

The compound features multiple functional groups, including piperazine and pyrazine moieties, which are known for their pharmacological significance. The molecular formula is C28H29N3O3C_{28}H_{29}N_3O_3, and it contains three benzene rings, a piperazine ring, and a pyrrole ring .

PropertyValue
Molecular FormulaC28H29N3O3
Molecular Weight453.54 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol

Antitubercular Activity

Recent studies have explored the compound's potential as an anti-tubercular agent . In a series of synthesized derivatives, compounds with similar structural features showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Notably, one derivative exhibited an IC90 of 40.32 μM, indicating promising anti-tubercular properties .

Dopamine Receptor Binding

The compound's structure suggests potential interactions with dopamine receptors. In studies investigating arylpiperazine derivatives, it was found that modifications to the piperazine moiety can significantly affect binding affinity to D2-like receptors. Compounds with similar structures demonstrated selective binding to D3 receptors over D2 receptors, which is crucial for developing treatments for neuropsychiatric disorders . The presence of the carbonyl group in the amide linker was identified as a key factor influencing receptor selectivity.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) indicated that the compound is non-toxic at effective concentrations for anti-tubercular activity. This is an essential aspect when considering the therapeutic viability of new compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound indicates that modifications to the piperazine and pyrazine rings can enhance biological activity. The arylpiperazine scaffold has been recognized for its broad pharmacological activities, including anti-anxiety and antipsychotic effects. The introduction of methoxy and methyl groups appears to enhance receptor affinity and selectivity .

Table 2: SAR Insights

ModificationEffect on Activity
Addition of methoxy groupIncreased affinity for D3 receptors
Variation in piperazine substituentsAltered binding selectivity
Carbonyl group presenceEnhanced receptor binding

Case Studies

  • Study on Anti-Tubercular Activity : A recent investigation synthesized various derivatives based on the core structure of 2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine. These derivatives were evaluated for their activity against Mycobacterium tuberculosis, revealing promising candidates for further development .
  • Dopamine Receptor Selectivity : Research into related compounds demonstrated that structural modifications could lead to significant differences in receptor selectivity, particularly between D2 and D3 receptors. This highlights the importance of careful design in developing therapeutics targeting neuropsychiatric conditions .

Q & A

Q. Table 1: Common Coupling Reagents and Applications

ReagentRoleCompatibility
EDC/HOAtCarboxyl activationPeptides, amides
DCC/DMAPEsterificationAcid-sensitive substrates

Basic: How can the molecular structure be confirmed post-synthesis?

Answer:
X-ray crystallography is the gold standard for structural confirmation. For example, piperazine derivatives adopt chair conformations in crystal lattices, stabilized by intermolecular O–H⋯N and C–H⋯O hydrogen bonds . Key steps:

Single-Crystal Growth : Use solvent evaporation or diffusion methods.

Data Collection : Perform at 296 K with a synchrotron source (R factor < 0.04).

Validation : Compare bond lengths (e.g., mean C–C = 0.004 Å) and torsion angles with computational models.

Advanced: How to design assays for evaluating its pharmacological activity against cancer targets?

Answer:
Prioritize assays based on structural analogs:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors (common piperazine targets) .

Q. Table 2: Bioassay Results for Piperazine Derivatives

CompoundIC₅₀ (hCA II)Cytotoxicity (HeLa)
4-Methoxy-phenylpiperazine12 µM45 µM
Reference Inhibitor0.3 µMN/A

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation steps:

Purity Verification : Use HPLC (≥95% purity) and mass spectrometry .

Assay Standardization : Include positive controls (e.g., acetazolamide for hCA inhibition) .

Dose-Response Curves : Perform triplicate experiments with statistical validation (p < 0.05).

Advanced: How to investigate structure-activity relationships (SAR) for piperazine modifications?

Answer:
Focus on substituent effects:

  • Electron-Donating Groups : Methoxy groups enhance π-π stacking with aromatic residues in receptors .
  • Steric Effects : Bulkier 4-methylpiperidine may reduce membrane permeability.

Synthetic Modifications:

  • Replace 4-methoxyphenyl with fluorophenyl (improves metabolic stability) .
  • Substitute pyrazine with triazine to alter hydrogen-bonding patterns.

Basic: What computational tools predict pharmacokinetic properties?

Answer:
Leverage databases like PubChem and REAXYS for:

  • logP : Predict lipophilicity (target: 2–4 for blood-brain barrier penetration).
  • Metabolic Sites : Identify CYP450 oxidation hotspots using PISTACHIO/BKMS_METABOLIC .
  • Toxicity : Use ADMET predictors for hepatotoxicity alerts.

Advanced: How to analyze hydrogen-bonding networks in crystal structures?

Answer:
For the title compound, hydrogen-bonding patterns (e.g., O–H⋯N) stabilize the crystal lattice . Methodology:

Mercury Software : Visualize intermolecular interactions.

Topology Analysis : Calculate interaction energies (e.g., AIM approach).

Q. Table 3: Crystallographic Parameters

ParameterValue
Space GroupP 1
R Factor0.040
H-Bond Distance2.85 Å (O–H⋯N)

Advanced: How to assess enzyme inhibition against phosphodiesterases (PDEs)?

Answer:
Piperazine derivatives often target PDE5. Recommended protocol:

Fluorescent Assays : Use cAMP/cGMP analogs to measure PDE activity .

Kinetic Analysis : Determine Kᵢ values via Lineweaver-Burk plots.

Selectivity Screening : Test against PDE isoforms 1–11.

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) .

Advanced: How to optimize metabolic stability using in vitro models?

Answer:

  • Liver Microsomes : Incubate with NADPH to measure half-life (t₁/₂).
  • Metabolite ID : Use LC-MS/MS to detect phase I/II metabolites.
  • Structural Tweaks : Introduce fluorine atoms to block oxidative sites .

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